Cas no 88211-50-1 (But-3-yn-1-amine hydrochloride)

But-3-yn-1-amine hydrochloride structure
88211-50-1 structure
Product Name:But-3-yn-1-amine hydrochloride
N.o CAS:88211-50-1
MF:C4H8ClN
MW:105.566020011902
MDL:MFCD06658391
CID:709290
Update Time:2025-06-09

But-3-yn-1-amine hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • But-3-yn-1-amine hydrochloride
    • 3-BUTYN-1-AMINE HYDROCHLORIDE
    • 3-Butyn-1-amine,hydrochloride (9CI)
    • But-3-yn-1-amine.hydrochloride
    • 1-amino-3-butyne hydrochloride
    • 1-aminobut-3-yne hydrochloride
    • 4-amino-1-butyne hydrochloride
    • 4-amino-3-butyne hydrochloride
    • BUT-3-YN-1-AMINE HCL
    • BUT-3-YNYLAMINE HYDROCHLORIDE
    • N-(but-3-yn-1-yl)ammonium chloride
    • N-(but-3-ynyl)amine hydrochloride
    • 3-Butynylamine Hydrochloride
    • 3-Butyn-1-ylammonium Chloride
    • But-3-yn-1-ylammonium Chloride
    • (But-3-ynyl)amine hydrochloride
    • 3-Butyn-1-amine, hydrochloride
    • 3-Butyn-1-amine, HCl
    • but-3-ynylamine HCl salt
    • 3-Butyn-1-amineHydrochloride
    • but-3-yn-1-amine;hydrochloride
    • but-3-yn-1-amine,hydrochloride
    • but-3-ynylamine hydrogen chloride
    • PQEPCBUBKRUREA-UHFFFAOYSA-N
    • BCP19829
    • 6476AH
    • SY007229
    • But-3-ynylamine hydrochloride,
    • MDL: MFCD06658391
    • Inchi: 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
    • Chave InChI: PQEPCBUBKRUREA-UHFFFAOYSA-N
    • SMILES: Cl.C#CCCN

Propriedades Computadas

  • Massa Exacta: 105.03500
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 47.9
  • Superfície polar topológica: 26

Propriedades Experimentais

  • Ponto de Fusão: 220.0 to 224.0 deg-C
  • PSA: 26.02000
  • LogP: 1.47070

But-3-yn-1-amine hydrochloride Informações de segurança

But-3-yn-1-amine hydrochloride Dados aduaneiros

  • CÓDIGO SH:2921199090
  • Dados aduaneiros:

    中国海关编码:

    2921199090

    概述:

    2921199090 其他无环单胺及其衍生物及其盐。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

But-3-yn-1-amine hydrochloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-200MG
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
200MG
¥280.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5925-1G
But-3-yn-1-amine hydrochloride
88211-50-1 95.0%(T)
1G
¥880.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-5g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
5g
1828.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-1g
But-3-yn-1-amine hydrochloride
88211-50-1 95%
1g
424.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-50mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
50mg
55.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO508-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 95%
250mg
211CNY 2021-05-08
Apollo Scientific
OR964735-1g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
1g
£17.00 2025-03-21
Apollo Scientific
OR964735-5g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
5g
£83.00 2025-02-20
Apollo Scientific
OR964735-25g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
25g
£294.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847929-250mg
But-3-yn-1-amine hydrochloride
88211-50-1 97%
250mg
¥96.00 2022-09-02

But-3-yn-1-amine hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Solvents: Water ;  20 h, rt
Referência
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.3 Solvents: Water ;  20 h, rt
Referência
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Método de produção 3

Condições de reacção
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referência
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Método de produção 6

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, 0 °C; 1 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referência
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium (polystyrene supported nanoparticles) Solvents: Ethanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referência
Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts
Udumula, Venkatareddy; et al, ACS Catalysis, 2016, 6(7), 4423-4427

Método de produção 8

Condições de reacção
1.1 Reagents: 1,2-Bis(diphenylphosphino)ethane Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors
Le Corre, Laurent; et al, Organic & Biomolecular Chemistry, 2010, 8(9), 2164-2173

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  1 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Chromium(0)-Catalyzed Tandem Cyclization of α,β-Unsaturated Thioimidates Containing an Enyne Moiety
Karibe, Yusuke; et al, Angewandte Chemie, 2012, 51(25), 6214-6218

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referência
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  40 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  40 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referência
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Método de produção 14

Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid
Referência
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Método de produção 15

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
Referência
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Método de produção 16

Condições de reacção
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  10 min, rt; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referência
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
2.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Solvents: Water ;  20 h, rt
Referência
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  6 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water
Referência
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

But-3-yn-1-amine hydrochloride Raw materials

But-3-yn-1-amine hydrochloride Preparation Products

But-3-yn-1-amine hydrochloride Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
Número da Ordem:A842501
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:56
Preço ($):300.0/1198.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88211-50-1)But-3-yn-1-amine hydrochloride
A842501
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):300.0/1198.0
E- mail